Laurdan

Descripción general

Descripción

Laurdan, también conocido como 6-lauroil-2-(dimetilamino)naftaleno, es un compuesto orgánico ampliamente utilizado como colorante fluorescente en microscopía de fluorescencia. Fue sintetizado por primera vez en 1979 por el científico argentino Gregorio Weber. This compound es particularmente valioso para investigar las cualidades de las bicapas de fosfolípidos en las membranas celulares, como la fluidez de la membrana y las transiciones de fase .

Métodos De Preparación

Laurdan se sintetiza mediante un proceso de varios pasos que implica la reacción del ácido láurico con 2-(dimetilamino)naftaleno. La ruta sintética generalmente incluye los siguientes pasos:

Esterificación: El ácido láurico se esterifica con metanol para formar laurato de metilo.

Acilación de Friedel-Crafts: El laurato de metilo se somete a acilación de Friedel-Crafts con 2-(dimetilamino)naftaleno en presencia de un catalizador ácido de Lewis, como el cloruro de aluminio, para formar this compound.

Purificación: El producto bruto se purifica mediante cromatografía en columna para obtener this compound puro.

Los métodos de producción industrial para this compound son similares a la síntesis de laboratorio, pero se amplían para satisfacer las demandas comerciales. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando procesos automatizados y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Laurdan experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio, lo que lleva a la formación de derivados de naftoquinona.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de derivados de naftaleno reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo dimetilamino, utilizando reactivos como los haluros de alquilo para formar sales de amonio cuaternario.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, acetonitrilo y metanol, junto con catalizadores y control de temperatura para garantizar velocidades y rendimientos de reacción óptimos .

Aplicaciones Científicas De Investigación

Membrane Dynamics and Fluidity Studies

Laurdan's primary application lies in its ability to assess membrane fluidity and dynamics. The probe's fluorescence spectrum shifts depending on the local environment's polarity and viscosity. This property is quantified using the generalized polarization (GP) method, which measures the ratio of fluorescence intensities at different wavelengths.

Case Study: Cholesterol's Effect on Membrane Fluidity

Research has shown that cholesterol significantly influences membrane fluidity. Using this compound, studies indicated that cholesterol has a complex effect: while it decreases fluidity in the liquid-crystalline phase, it can increase fluidity in the gel phase . This dual role highlights this compound's sensitivity to subtle changes in membrane composition.

Live Cell Imaging

This compound is extensively utilized for live cell imaging due to its ability to provide real-time insights into membrane properties. By employing advanced imaging techniques such as two-photon microscopy, researchers can visualize membrane heterogeneity in living cells without significant photobleaching.

Case Study: Membrane Heterogeneity in Macrophages

In a study by Gaus et al., this compound was used to visualize the distribution of ordered and disordered domains on macrophage surfaces. The results revealed a heterogeneous distribution of GP values, indicating varying lipid order across the cell surface . This finding underscores this compound's capability to discern microdomains within complex biological systems.

Investigation of Lipid Composition

This compound is adept at probing lipid composition and organization within membranes. Its emission spectrum is sensitive to the types of lipids present, allowing for detailed analysis of lipid bilayers.

Case Study: Impact of Plastic Pollutants

Recent research explored how polystyrene nanoparticles affect marine organisms' membranes. Using this compound, it was found that these pollutants caused significant shifts in membrane packing and fluidity, suggesting potential disruptions in biological functions due to environmental contaminants .

Evaluation of Membrane Hydration and Polarity

This compound's fluorescence properties are influenced by hydration levels within membranes. This makes it an effective tool for studying how hydration impacts membrane structure and function.

Case Study: Hydration Effects on Lipid Bilayers

A study investigated this compound's fluorescence in solid-supported lipid bilayers as a function of hydration levels. The findings revealed that changes in hydration could mimic the effects of cholesterol on membrane fluidity, emphasizing the need for careful interpretation of this compound data .

Applications in Drug Delivery Research

This compound is also being explored for its potential in drug delivery systems. By analyzing how drugs interact with lipid membranes, researchers can gain insights into drug efficacy and mechanisms.

Case Study: Membrane Interaction with Therapeutics

Research has demonstrated that this compound can be used to study how therapeutic agents alter membrane properties. This application is crucial for developing more effective drug formulations that target specific membrane characteristics .

Data Summary Table

Mecanismo De Acción

Laurdan ejerce sus efectos a través de sus propiedades de fluorescencia únicas. La porción de naftaleno del compuesto tiene un momento dipolar que aumenta al excitarse, lo que provoca la reorientación de los dipolos del solvente circundante. Esto da como resultado un desplazamiento hacia el rojo en el espectro de emisión en ambientes polares y un desplazamiento hacia el azul en ambientes apolares. La sensibilidad de this compound a la fluidez de la membrana y las transiciones de fase se debe a su capacidad de integrarse en las bicapas lipídicas y responder a los cambios en el entorno local .

Comparación Con Compuestos Similares

Laurdan a menudo se compara con otros colorantes sensibles al entorno, como PRODAN (6-propionil-2-(dimetilamino)naftaleno) y ACDAN (6-acetil-2-(dimetilamino)naftaleno). Si bien todos estos compuestos comparten una estructura de naftaleno similar, this compound es único en su capacidad para estudiar la fluidez de la membrana y las transiciones de fase debido a su cadena lauroílica más larga, que mejora su integración en las bicapas lipídicas .

Los compuestos similares incluyen:

PRODAN: Se utiliza para estudiar la polaridad del solvente y las interacciones proteína-lípido.

ACDAN: Se emplea en microscopía de fluorescencia para investigar la dinámica de la membrana.

Las propiedades distintas de this compound lo convierten en una herramienta valiosa en varios campos de la investigación científica, proporcionando información sobre el comportamiento dinámico de las membranas biológicas y otros sistemas complejos.

Actividad Biológica

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe widely used in biological research to study membrane dynamics, particularly lipid bilayers. Its unique properties allow researchers to investigate the physical state of membranes, hydration levels, and the presence of lipid rafts. This article provides a comprehensive overview of this compound's biological activity, including its applications, mechanisms of action, and relevant case studies.

This compound's fluorescence is sensitive to the polarity and hydration of its environment, making it an excellent tool for studying membrane fluidity. The probe exhibits distinct fluorescence characteristics depending on the physical state of the surrounding lipids:

- Excitation Maximum : 366 nm

- Emission Maximum : 497 nm

- Quantum Yield : 0.61

- Extinction Coefficient : 19,500 Mcm

In lipid bilayers, this compound's emission shifts from blue in ordered (gel) phases to green in disordered (liquid) phases, allowing researchers to quantify membrane fluidity using the generalized polarization (GP) method . This spectral shift is influenced by both the lipid composition and the hydration level at the membrane/water interface .

Applications in Membrane Studies

This compound has been employed in various studies to elucidate membrane properties:

- Lipid Raft Imaging : this compound can visualize lipid rafts, which are microdomains within membranes that play critical roles in signaling and membrane organization .

- Cholesterol Content Analysis : The probe can differentiate changes in membrane fluidity due to variations in cholesterol content, providing insights into how cholesterol affects membrane dynamics .

- Hydration Studies : this compound's sensitivity to hydration enables researchers to assess water penetration in membranes, which is crucial for understanding membrane function and integrity .

1. Cholesterol's Role in Membrane Fluidity

A study utilized this compound to investigate how cholesterol affects membrane packing. It was found that cholesterol has a complex effect: while it reduces fluidity in liquid-crystalline phases, it increases fluidity in gel phases. This dual role highlights cholesterol's importance in maintaining membrane integrity and functionality .

2. Neurodegenerative Diseases

Research involving this compound has provided insights into the plasma membranes of cells expressing expanded polyglutamine (polyQ), a condition linked to Huntington's disease. The study demonstrated increased membrane fluidity using both this compound and another fluorescent probe, Nile Red. This finding suggests that altered membrane dynamics may play a role in the pathophysiology of neurodegenerative diseases .

3. Environmental Impact on Membrane Properties

This compound was used to assess the effects of plastic pollutants on marine organisms' membranes. The incorporation of polystyrene into liposomes resulted in significant shifts in this compound emission spectra, indicating disruptions in lipid packing and potential implications for biological function .

Data Tables

| Parameter | Value |

|---|---|

| Excitation Maximum | 366 nm |

| Emission Maximum | 497 nm |

| Quantum Yield | 0.61 |

| Extinction Coefficient | 19,500 Mcm |

| Typical Use | Imaging lipid rafts |

Propiedades

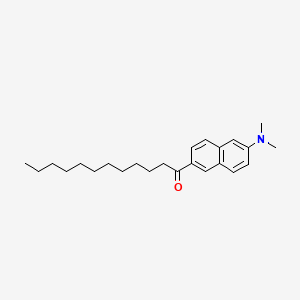

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO/c1-4-5-6-7-8-9-10-11-12-13-24(26)22-15-14-21-19-23(25(2)3)17-16-20(21)18-22/h14-19H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDGGIDITFLRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225517 | |

| Record name | Laurdan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74515-25-6 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74515-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurdan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074515256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurdan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAURDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97FBL93VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.